molecular formula C48H68N6O19 B12403677 Mal-amide-PEG8-Val-Ala-PAB-PNP

Mal-amide-PEG8-Val-Ala-PAB-PNP

Cat. No.: B12403677
M. Wt: 1033.1 g/mol
InChI Key: XKNFUEHAHZGFPB-PXQFAMQDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Precisely Engineered Chemical Constructs in Advanced Biomedical Research

The ability to construct molecules with a high degree of precision has ushered in a new era of biomedical innovation. nih.govnih.gov These engineered constructs, often referred to as bioconjugates, allow for the covalent linking of different molecular entities to create a single, multifunctional agent. biosynth.comresearchgate.net This approach has been instrumental in overcoming challenges in drug delivery, enabling the targeted delivery of potent therapeutic agents directly to pathological sites, thereby enhancing efficacy and minimizing off-target effects. nih.govsigutlabs.com The modular nature of these systems allows researchers to combine different functionalities, such as targeting moieties, solubility enhancers, and cleavable linkers, into a single molecule. mdpi.commdpi.com

Historical Development and Evolution of Multi-Component Bioconjugation and Release Systems

The concept of bioconjugation has evolved significantly over the past few decades. springernature.comrsc.org Early efforts focused on simple conjugation chemistries to attach drugs or labels to proteins. rsc.org However, the lack of control over the release of the conjugated molecule limited their therapeutic potential. This led to the development of more sophisticated linker technologies, including cleavable linkers that could be broken by specific stimuli present in the target environment, such as changes in pH or the presence of specific enzymes. nih.govsigutlabs.comrsc.org The introduction of self-immolative spacers was another key advancement, ensuring that the released cargo is in its native, unmodified form. researchgate.netnih.govgoogle.com

Hypothesized Functional Contributions of Each Constituent Module within Mal-amide-PEG8-Val-Ala-PAB-PNP

The power of this compound lies in the distinct and synergistic functions of its components:

Maleimide (B117702) (Mal): This functional group is a cornerstone of bioconjugation chemistry. It reacts specifically with thiol groups (sulfhydryl groups), most commonly found in cysteine residues of proteins like antibodies. broadpharm.com This high selectivity allows for the precise attachment of the linker to a targeting protein.

Valine-Alanine (Val-Ala): This dipeptide sequence (Val-Ala) is the enzyme-sensitive trigger of the linker. medchemexpress.euiris-biotech.de It is specifically designed to be recognized and cleaved by certain proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. usask.carsc.orgresearchgate.netnih.gov The cleavage of this peptide bond initiates the release of the payload. iris-biotech.denih.gov

p-Aminobenzyl Alcohol (PAB): The PAB moiety acts as a self-immolative spacer. researchgate.netnih.govgoogle.comacs.org Once the Val-Ala dipeptide is cleaved, the PAB linker undergoes a spontaneous 1,6-elimination reaction. nih.govgoogle.com This "self-destructing" mechanism is crucial as it ensures the release of the attached payload in its active, unmodified form. researchgate.netnih.gov

p-Nitrophenyl (PNP): The p-nitrophenyl group serves as a good leaving group. medchemexpress.combroadpharm.com It is attached to the PAB spacer via a carbonate linkage and is the part of the molecule that would be connected to a therapeutic payload. medchemexpress.combroadpharm.commedchemexpress.com The lability of the PNP group facilitates its displacement by the payload during the synthesis of the final conjugate and its subsequent release upon activation of the PAB spacer. broadpharm.comnih.gov

Scope and Objectives of Research into the this compound Compound

Research into compounds like this compound is driven by the need to develop more effective and safer targeted therapies. The primary objectives of studying this and similar linkers include:

Optimizing Cleavage Specificity and Rate: Fine-tuning the peptide sequence to enhance its selectivity for target enzymes while minimizing cleavage by non-target proteases is a key area of investigation. iris-biotech.denih.gov The rate of cleavage also needs to be optimized to ensure timely release of the payload at the target site. iris-biotech.de

Improving Stability: The linker must be stable enough to remain intact in the bloodstream during circulation to prevent premature release of the payload, which could lead to systemic toxicity. nih.govrsc.org

Broadening Applicability: The modular design allows for the adaptation of the linker to carry a wide variety of payloads, from small molecule drugs to larger therapeutic proteins. acs.orgmdpi.com

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C48H68N6O19 medchemexpress.com
Molecular Weight 1033.08 g/mol targetmol.commedchemexpress.com
Appearance Colorless to light yellow viscous liquid medchemexpress.com
Purity >95% (typically ~99.60%) medchemexpress.comsigmaaldrich.com
Solubility Soluble in DMSO, DCM, DMF, acetonitrile targetmol.comconju-probe.combroadpharm.com
Storage Temperature -20°C targetmol.commedchemexpress.comsigmaaldrich.com
CAS Number 2210247-59-7 medchemexpress.comsigmaaldrich.com

Properties

Molecular Formula

C48H68N6O19

Molecular Weight

1033.1 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C48H68N6O19/c1-35(2)45(47(60)50-36(3)46(59)51-38-6-4-37(5-7-38)34-72-48(61)73-40-10-8-39(9-11-40)54(62)63)52-42(56)15-18-64-20-22-66-24-26-68-28-30-70-32-33-71-31-29-69-27-25-67-23-21-65-19-16-49-41(55)14-17-53-43(57)12-13-44(53)58/h4-13,35-36,45H,14-34H2,1-3H3,(H,49,55)(H,50,60)(H,51,59)(H,52,56)/t36-,45-/m0/s1

InChI Key

XKNFUEHAHZGFPB-PXQFAMQDSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O

Origin of Product

United States

Rational Design Principles and Advanced Synthetic Methodologies for Mal Amide Peg8 Val Ala Pab Pnp

Strategic Integration of Functional Moieties into the Mal-amide-PEG8-Val-Ala-PAB-PNP Scaffold

The architecture of this compound is a prime example of modular design in medicinal chemistry. Each component is selected to perform a distinct function, contributing to the stability of the ADC in circulation and the efficient release of the payload at the target site.

Maleimide (B117702) as a Thiol-Reactive Bioconjugation Handle

The maleimide group serves as a highly efficient and specific handle for bioconjugation. axispharm.com It reacts selectively with thiol groups (sulfhydryl groups, –SH), which are present in the cysteine residues of antibodies. thermofisher.comtocris.com This reaction, a Michael addition, forms a stable thioether bond, covalently linking the drug-linker complex to the antibody. axispharm.comnih.gov

The high chemoselectivity of the maleimide-thiol reaction is a key advantage, proceeding readily at near-neutral pH (6.5–7.5) and a rate approximately 1,000 times faster than its reaction with amines at the same pH. axispharm.comnih.gov This specificity ensures that the linker attaches to the intended cysteine residues on the antibody, leading to a more homogeneous and well-defined ADC product. nih.gov The stability of the resulting thiosuccinimide linkage is crucial for preventing premature drug release while the ADC is in systemic circulation. nih.gov

Key Features of Maleimide in Bioconjugation:

FeatureDescription
High Selectivity Reacts specifically with thiol groups of cysteine residues. thermofisher.comtocris.com
Mild Reaction Conditions The reaction proceeds efficiently at physiological pH (6.5-7.5). axispharm.com
Stable Linkage Forms a stable thioether bond, preventing premature drug release. nih.gov
Widespread Use A cornerstone of bioconjugation for creating ADCs and other protein conjugates. axispharm.com

Polyethylene (B3416737) Glycol (PEG8) as a Solubilizing and Spacing Element

Furthermore, the PEG8 moiety acts as a flexible spacer, physically separating the cytotoxic drug from the antibody. google.com This spacing can be crucial for several reasons:

It can prevent the large antibody structure from sterically hindering the interaction of the drug with its intracellular target.

It can help to maintain the native conformation and function of the antibody.

The length and flexibility of the PEG linker can influence the pharmacokinetic properties of the ADC, potentially leading to a longer circulation half-life. nih.govbroadpharm.com

The use of a monodispersed PEG linker, with a precise number of repeating units, ensures the production of a homogeneous ADC with consistent properties. broadpharm.com

Valine-Alanine Dipeptide as an Enzyme-Cleavable Recognition Sequence

The Valine-Alanine (Val-Ala) dipeptide is a critical component that renders the linker cleavable under specific biological conditions. nih.gov This dipeptide sequence is recognized and cleaved by lysosomal proteases, particularly cathepsin B, which are highly expressed in many tumor cells. google.comnih.gov

Upon internalization of the ADC into a target cancer cell, it is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the amide bond between the alanine (B10760859) residue and the p-aminobenzyl (PAB) group. nih.gov This enzymatic cleavage is the initiating step for the release of the cytotoxic drug. The Val-Ala linker is designed to be stable in the bloodstream, preventing premature drug release and associated off-target toxicity, but is efficiently hydrolyzed within the target cell. nih.goviris-biotech.de

Studies have shown that the Val-Ala linker is a viable alternative to the more commonly used Valine-Citrulline (Val-Cit) linker, exhibiting comparable performance in terms of enzymatic cleavage and in vitro cytotoxicity. nih.goviris-biotech.de

p-Aminobenzyl (PAB) Moiety as a Self-Immolative Linker

The p-aminobenzyl (PAB) group functions as a "self-immolative" spacer. iris-biotech.desymeres.com This means that once its "trigger" is activated, it spontaneously undergoes a cascade of electronic rearrangements to release the attached drug molecule. symeres.com

In the context of this compound, the trigger is the enzymatic cleavage of the Val-Ala dipeptide. nih.gov This cleavage exposes a free amine on the PAB moiety. This amine then initiates a 1,6-elimination reaction, which results in the release of the drug (or in this case, the p-nitrophenol group) and the formation of an unstable quinone methide intermediate that subsequently breaks down. iris-biotech.deiris-biotech.de The self-immolative nature of the PAB linker ensures an efficient and traceless release of the payload once the enzymatic cleavage has occurred. iris-biotech.de

Mechanism of PAB Self-Immolation:

Enzymatic Cleavage: Cathepsin B cleaves the Val-Ala dipeptide, exposing the amino group of the PAB moiety. nih.gov

1,6-Elimination: The newly freed amino group initiates an electronic cascade, leading to the fragmentation of the linker. iris-biotech.deiris-biotech.de

Payload Release: The cytotoxic drug, which is attached to the PAB group via a carbamate (B1207046) linkage, is released in its active form. iris-biotech.de

p-Nitrophenol (PNP) as a Spectroscopic Reporter or Activated Leaving Group

The p-nitrophenol (PNP) group at the terminus of the linker serves a dual purpose. In the context of the complete linker, it acts as an activated leaving group. The p-nitrophenoxycarbonyl group is highly reactive towards nucleophiles, such as the amine or hydroxyl groups on a cytotoxic drug molecule. iris-biotech.de This facilitates the efficient conjugation of the linker to the payload.

Furthermore, the release of p-nitrophenol or its corresponding anion, p-nitrophenoxide, can be monitored spectrophotometrically. emerginginvestigators.orgraineslab.com p-Nitrophenol has a distinct absorbance maximum, which allows for the real-time tracking of the conjugation reaction or the cleavage of the linker in analytical studies. emerginginvestigators.org The electron-withdrawing nature of the nitro group makes p-nitrophenol a good leaving group, promoting the desired chemical reactions. raineslab.comresearchgate.net

Multi-Step Chemical Synthesis of this compound

The synthesis of this compound is a complex, multi-step process that requires careful control of reaction conditions and purification of intermediates. While the exact, detailed industrial synthesis is often proprietary, a general and plausible synthetic route can be outlined based on established principles of organic and peptide chemistry.

The synthesis would likely involve a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together. A possible retrosynthetic analysis would break the molecule down into key building blocks:

A maleimide-PEG8-acid derivative

The Val-Ala dipeptide

A PAB-PNP derivative

A plausible forward synthesis could proceed as follows:

Synthesis of the PAB-PNP core: p-Aminobenzyl alcohol can be reacted with p-nitrophenyl chloroformate to form the p-aminobenzyl-p-nitrophenyl carbonate. The amino group would need to be protected (e.g., with a Boc group) prior to this step.

Dipeptide Synthesis: Fmoc-protected Valine and Alanine would be coupled using standard solid-phase or solution-phase peptide synthesis techniques.

Coupling of Dipeptide to PAB-PNP: The deprotected dipeptide (Val-Ala) would then be coupled to the deprotected amino group of the PAB-PNP core, likely using a peptide coupling agent like HATU or HBTU.

Synthesis of the Maleimide-PEG8 fragment: A PEG8 diol would be mono-functionalized with a maleimide group at one end and an amine or carboxylic acid at the other. For example, starting with Boc-NH-PEG8-COOH, the carboxylic acid can be activated and reacted with a maleimide-containing amine. biochempeg.com

Final Coupling: The maleimide-PEG8 fragment would be coupled to the N-terminus of the Val-Ala-PAB-PNP intermediate. If the PEG8 fragment has a terminal carboxylic acid, it would be activated and reacted with the free amine of the valine residue.

Throughout the synthesis, protection and deprotection of reactive functional groups (amines, carboxylic acids) would be essential to ensure the desired regioselectivity of the reactions. Purification of intermediates at each step, typically by chromatography, would be critical to obtain the final product with high purity. medchemexpress.com

Convergent and Linear Synthetic Strategies for Component Assembly

The assembly of a complex molecule like this compound can be approached through two primary strategies: linear and convergent synthesis. fiveable.me

A convergent synthesis , by contrast, involves the independent synthesis of key fragments of the molecule, which are then combined in the final stages. nih.govdrug-dev.com For this particular linker, a logical convergent approach would be to synthesize two main intermediates:

An N-terminally protected Val-Ala-PAB-PNP fragment.

An amine-terminated Mal-amide-PEG8 fragment.

Table 1: Comparison of Synthetic Strategies

FeatureLinear SynthesisConvergent Synthesis
Approach Sequential, step-by-step addition of each building block.Independent synthesis of key fragments, followed by late-stage coupling.
Efficiency Often lower overall yield, as it is the product of all individual step yields.Generally higher overall yield, as lengthy sequences are shorter.
Flexibility Less flexible; a failure in one step impacts the entire sequence.More flexible; allows for optimization of fragment syntheses independently.
Purification Can be challenging due to the accumulation of related impurities.Purification can be simpler as intermediates are more distinct in structure.

Protecting Group Chemistry in Peptide and Linker Synthesis

The synthesis of the peptide and linker components relies heavily on the strategic use of protecting groups to prevent unwanted side reactions. iris-biotech.demasterorganicchemistry.com The primary goal is to ensure that amide bonds are formed only between the desired carboxyl and amino groups.

During the synthesis of the PAB portion, the benzylic alcohol may require protection, for example, as a tetrahydropyranyl (THP) ether, to prevent its reaction during the peptide coupling steps. This THP group can be removed under mild acidic conditions. rsc.org

Table 2: Common Protecting Groups in Linker Synthesis

Protecting GroupAbbreviationTarget Functional GroupCleavage Conditions
9-FluorenylmethoxycarbonylFmocAmine (α-amino of peptides)Base (e.g., 20% Piperidine in DMF)
tert-ButoxycarbonylBocAmine (α-amino of peptides)Strong Acid (e.g., Trifluoroacetic Acid, TFA)
BenzylBnCarboxylic Acid, AlcoholHydrogenolysis (H₂, Pd/C)
tert-ButyltBuCarboxylic Acid, AlcoholStrong Acid (e.g., TFA)
TetrahydropyranylTHPAlcoholMild Acid (e.g., 50% TFA in DCM)

Efficient Amide Bond Forming Reactions for PEG-Peptide and PAB Linkage

The formation of amide bonds is the cornerstone of this synthesis, connecting the Val-Ala dipeptide to the PAB spacer and the PEG8 unit to the dipeptide. luxembourg-bio.com Simply mixing a carboxylic acid and an amine is ineffective; a coupling reagent is required to activate the carboxylic acid. luxembourg-bio.com

Common and highly efficient coupling reagents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), as well as carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole). acs.orguni-kiel.de

These reagents react with the carboxyl group to form a highly reactive acyl-O-uronium or active ester intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond. luxembourg-bio.com The use of additives like HOBt or reagents like HATU is crucial for suppressing racemization, a side reaction that can occur at the chiral center of the amino acid during activation, ensuring the stereochemical integrity of the Val-Ala dipeptide. nih.govluxembourg-bio.com For example, the coupling of a protected dipeptide to 4-aminobenzyl alcohol has been successfully achieved using HATU as the coupling reagent. nih.gov

Final Stage Functionalization: Maleimide and p-Nitrophenyl Ester Formation

The final steps of the synthesis involve installing the reactive "handles" at both ends of the linker.

Maleimide Formation: The maleimide group is typically introduced by reacting an amine-terminated PEG chain with a maleic anhydride (B1165640) derivative, such as N-succinimidyl 3-maleimidopropionate, or by direct reaction with maleic anhydride followed by cyclization. researchgate.net This functional group is specifically chosen for its high reactivity and specificity towards thiol groups (e.g., from cysteine residues on an antibody) via a Michael addition reaction, forming a stable thioether bond under physiological conditions. precisepeg.comnih.gov

p-Nitrophenyl Ester Formation: The p-nitrophenyl (PNP) carbonate is the active ester used to attach the cytotoxic drug, which typically has a primary or secondary amine. iris-biotech.de This group is formed by reacting the hydroxyl group of the p-aminobenzyl alcohol (PAB) moiety with p-nitrophenyl chloroformate in the presence of a base. iris-biotech.de The PNP group is an excellent leaving group, making the linker highly reactive towards the amine on the payload molecule. acs.orgacs.org This reaction is often the final step in the linker synthesis before it is conjugated to the drug.

Purification and Chromatographic Isolation of this compound and Key Intermediates

Given the multi-step nature of the synthesis, purification at each stage is critical to remove unreacted starting materials, reagents, and byproducts. The primary technique for purifying the final linker and its key intermediates is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . vaia.comresearchgate.net

RP-HPLC separates molecules based on their hydrophobicity. The linker, with its mix of hydrophobic (PAB, Val, Ala) and hydrophilic (PEG8) components, can be effectively purified using a gradient of aqueous solvent (often water with 0.1% TFA) and an organic solvent like acetonitrile. researchgate.net The purity of the collected fractions is typically assessed using analytical RP-HPLC and the identity and mass are confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net For ADCs, which are the final product made using this linker, hydrophobic interaction chromatography (HIC) is a key method for purifying conjugates with different drug-to-antibody ratios (DARs). nih.govgoogle.com

Assessment of Synthetic Yields and Scalability Considerations for Research Applications

Table 3: Hypothetical Step-Wise Yields for a Convergent Synthesis

Synthetic StepDescriptionTypical Yield Range
1Fmoc-Val-Ala-OH Synthesis85-95%
2PAB-PNP Formation70-85%
3Coupling: Fmoc-Val-Ala-OH + PAB-PNP60-75%
4Mal-amide-PEG8-NH₂ Synthesis80-90%
5Final Coupling and Deprotection50-70%
Overall Convergent Route ~20-40%

Scalability for research applications presents several challenges. rsc.org

Reagent Cost: Advanced coupling reagents (e.g., HATU), Fmoc-protected amino acids, and monodisperse PEG linkers can be expensive, limiting the scale of synthesis.

Purification: Preparative HPLC, the gold standard for purity, becomes a bottleneck at larger scales. Processing large volumes of solvent and isolating grams of product requires specialized equipment and is time-consuming.

Aggregation: During solid-phase peptide synthesis (a common method for the dipeptide fragment), peptide aggregation on the resin can lead to incomplete reactions and low yields, a problem that can be exacerbated at larger scales. chemrxiv.org

Sustainability: Traditional peptide synthesis often uses large volumes of hazardous solvents like dimethylformamide (DMF). Greener, more sustainable methods are being developed but may require significant process optimization for a new molecule. researchgate.netrsc.org

Addressing these factors through process optimization, exploring alternative reagents, and developing efficient purification strategies is essential for producing this linker in the quantities required for advanced ADC research. chemrxiv.orgenzytag.com

Compound Name Reference Table

Abbreviation/Trivial NameFull Chemical Name
This compoundMaleimide-amide-octaethylene glycol-Valine-Alanine-p-aminobenzyl-p-nitrophenyl carbonate
PEG8Octaethylene glycol
ValValine
AlaAlanine
PABp-Aminobenzyl alcohol
PNPp-Nitrophenyl
Fmoc9-Fluorenylmethoxycarbonyl
Boctert-Butoxycarbonyl
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
EDCN-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide
HOBt1-Hydroxybenzotriazole
TFATrifluoroacetic acid
DMFDimethylformamide
HPLCHigh-Performance Liquid Chromatography
LC-MSLiquid Chromatography-Mass Spectrometry
NMRNuclear Magnetic Resonance
THPTetrahydropyranyl

Advanced Spectroscopic and Mechanistic Elucidation of Mal Amide Peg8 Val Ala Pab Pnp Functional Modules

Detailed Spectroscopic Characterization Confirming Structural Integrity and Linkage Specificity

A comprehensive suite of spectroscopic techniques is employed to verify the precise chemical structure, molecular weight, and the integrity of the individual functional units within the Mal-amide-PEG8-Val-Ala-PAB-PNP linker.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of the this compound linker, providing atom-level information about its constituent parts.

In the ¹H NMR spectrum, the maleimide (B117702) group exhibits a characteristic sharp singlet at approximately 6.70-6.87 ppm, corresponding to the two vinylic protons on the double bond. researchgate.netresearchgate.net The successful conjugation to a thiol would be indicated by the disappearance of this peak. rsc.org The extensive polyethylene (B3416737) glycol (PEG) spacer, PEG8, is identified by a prominent, broad singlet in the region of 3.60-3.64 ppm, integrating to a large number of protons, which is characteristic of the repeating ethylene (B1197577) oxide units. nih.govrsc.org

The Val-Ala dipeptide moiety presents a series of distinct signals. The α-protons of valine and alanine (B10760859) typically appear in the range of 4.0-4.5 ppm, while the methyl protons of alanine and the isopropyl methyl protons of valine are found further upfield. The amide protons of the peptide backbone and the amide linkage to the PEG spacer would be observed as multiplets in the downfield region, typically between 7.0 and 8.5 ppm.

The p-aminobenzyl (PAB) group, a self-immolative spacer, shows characteristic aromatic proton signals in the range of 7.0-7.6 ppm. The benzylic methylene (B1212753) protons adjacent to the oxygen of the p-nitrophenyl (PNP) carbonate would appear as a singlet around 5.0-5.3 ppm.

The PNP carbonate activating group displays distinct aromatic signals, typically downfield due to the electron-withdrawing nitro group, often appearing as two doublets in the 7.4-8.3 ppm region.

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon framework. The carbonyl carbons of the maleimide typically resonate around 170.6 ppm, while the vinylic carbons are found near 134.2 ppm. researchgate.net The numerous carbons of the PEG8 spacer produce a strong signal around 70 ppm. researchgate.net The carbonyl carbons of the amide bonds in the peptide linker and the carbonate group will be present in the 150-175 ppm region. Aromatic carbons from the PAB and PNP groups will appear in the 115-155 ppm range, with the carbon attached to the nitro group being significantly deshielded.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity between the different functional modules of the linker.

Table 1: Representative ¹H NMR Chemical Shifts for Mal-amide-PEG-Val-Ala-PAB-PNP Functional Moieties

Functional Module Proton Representative Chemical Shift (ppm)
Maleimide Vinylic (-CH=CH-) 6.70 - 6.87
PEG8 Ethylene (-O-CH₂-CH₂-) 3.60 - 3.64
Val-Ala α-CH 4.0 - 4.5
Amide (-NH-) 7.0 - 8.5
PAB Aromatic (-C₆H₄-) 7.0 - 7.6
Benzylic (-CH₂-O-) 5.0 - 5.3

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination of Intermediates and Final Compound

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and exact molecular weight of the final this compound compound and any synthetic intermediates. Techniques such as electrospray ionization (ESI) are commonly used for the analysis of such large, polar molecules. news-medical.net

The expected monoisotopic mass of this compound (C₄₈H₆₈N₆O₁₉) is approximately 1032.4541 g/mol . HRMS analysis provides a highly accurate mass measurement, typically within a few parts per million (ppm) of the theoretical value, which serves as a definitive confirmation of the compound's identity. targetmol.comaobious.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₄₈H₆₈N₆O₁₉
Theoretical Monoisotopic Mass 1032.4541 g/mol
Ionization Mode ESI+
Expected [M+H]⁺ 1033.4619

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound, confirming their presence and integrity.

The IR spectrum will show a number of characteristic absorption bands. A strong C=O stretching vibration for the amide bonds (Amide I band) is expected in the region of 1630-1680 cm⁻¹. spectroscopyonline.comnih.gov The N-H bending vibration (Amide II band) will likely appear around 1510-1570 cm⁻¹. nih.govnih.gov The carbonate C=O stretch is anticipated to be a strong band around 1760 cm⁻¹. The C=C stretching of the maleimide group is typically observed near 1700 cm⁻¹. spectroscopyonline.com The nitro group (NO₂) of the PNP moiety will exhibit strong asymmetric and symmetric stretching vibrations around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. precisepeg.com The ether C-O-C stretching of the PEG linker will produce a strong, broad absorption band around 1100 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C=C stretching of the maleimide ring would be readily observable. Aromatic ring vibrations from the PAB and PNP groups will also give rise to characteristic Raman signals. The symmetric stretching of the nitro group is also typically Raman active.

Table 3: Key Infrared and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Amide C=O stretch (Amide I) 1630 - 1680 (strong)
Amide N-H bend (Amide II) 1510 - 1570 (medium)
Carbonate C=O stretch ~1760 (strong)
Maleimide C=O stretch ~1700 (strong)
Nitro Asymmetric NO₂ stretch ~1520 (strong)
Nitro Symmetric NO₂ stretch ~1345 (strong) Active
PEG C-O-C stretch ~1100 (strong, broad)

UV-Visible Spectroscopy for Chromophore Confirmation and Concentration Determination

UV-Visible spectroscopy is a valuable tool for confirming the presence of chromophoric groups within the this compound molecule and for determining its concentration in solution. The primary chromophore in this linker is the p-nitrophenyl group.

The PNP carbonate moiety exhibits a strong absorbance maximum in the UV region, typically around 270-280 nm. emerginginvestigators.org The maleimide group also has a characteristic UV absorbance, usually around 300 nm, although its extinction coefficient is relatively low. uu.nl The presence of these absorbance bands in the UV-Vis spectrum of the final compound confirms the successful incorporation of these functional groups.

Furthermore, the release of p-nitrophenolate upon reaction of the PNP carbonate with a nucleophile (e.g., a drug's hydroxyl or amine group) or upon hydrolysis can be monitored spectrophotometrically. In basic solutions, the liberated p-nitrophenolate ion has a strong absorbance in the visible region, typically around 400-413 nm, which can be used to quantify the reaction progress or the stability of the linker. emerginginvestigators.org The molar absorptivity of p-nitrophenolate at this wavelength is well-established, allowing for accurate concentration measurements based on the Beer-Lambert law.

Mechanistic Investigation of Maleimide Thiol-Addition Reactivity

The maleimide group is a key component of this linker, designed to react specifically with thiol groups, such as those on cysteine residues of antibodies, to form a stable thioether bond. Understanding the mechanism and kinetics of this conjugation reaction is crucial for optimizing the preparation of ADCs.

Kinetics of Conjugation with Model Thiol-Containing Biomolecules

The reaction of the maleimide group with a thiol proceeds via a Michael addition mechanism. The rate of this reaction is dependent on several factors, including pH, temperature, and the specific nature of the thiol-containing molecule. To characterize the reactivity of this compound, kinetic studies are performed using model thiol-containing biomolecules such as glutathione (B108866) (GSH) or N-acetylcysteine. udel.eduacs.org

The reaction can be monitored in real-time using UV-Vis spectroscopy by following the decrease in the absorbance of the maleimide group at around 300 nm as it is consumed during the reaction. uu.nlrsc.org Alternatively, the disappearance of the free thiol can be quantified using Ellman's reagent.

The reaction typically follows second-order kinetics, and the rate constant (k) can be determined by plotting the inverse of the reactant concentration versus time. The reaction is generally fast, with half-lives often in the range of minutes under physiological conditions (pH ~7.4). researchgate.net The rate of reaction is pH-dependent, as the thiolate anion (S⁻) is the reactive species, and its concentration increases with pH.

Kinetic studies provide valuable information for establishing optimal conjugation conditions, such as reaction time and stoichiometry, to ensure efficient and complete labeling of the target biomolecule while minimizing potential side reactions, such as hydrolysis of the maleimide ring. It has been shown that for similar maleimide-thiol conjugations, the half-life of conversion can range from a few hours to over 200 hours, depending on the specific reactants and conditions. acs.org

Table 4: Representative Kinetic Parameters for Maleimide-Thiol Conjugation

Model Thiol pH Temperature (°C) Second-Order Rate Constant (k) (M⁻¹s⁻¹) Half-life (t₁/₂)
Glutathione (GSH) 7.4 25 10² - 10³ Minutes to Hours

pH-Dependence and Chemo-Selectivity of the Maleimide Reaction

The maleimide group is a widely utilized functional moiety for the covalent modification of biomolecules, particularly for conjugating payloads to thiol groups present in cysteine residues of proteins. acs.orgresearchgate.net The reaction proceeds via a Michael addition, forming a stable thiosuccinimide linkage. axispharm.combachem.com The efficiency and selectivity of this conjugation are highly dependent on the pH of the reaction medium.

The reaction is most chemoselective for thiols within a pH range of 6.5 to 7.5. axispharm.comnih.govvectorlabs.com In this window, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines. vectorlabs.com This selectivity is attributed to the pKa of the thiol group (typically 8.8-9.1 for cysteine), which dictates the equilibrium between the protonated thiol (R-SH) and the more nucleophilic thiolate anion (R-S⁻). nih.govnih.gov As the pH increases towards the pKa, the concentration of the thiolate anion rises, accelerating the reaction rate. researchgate.net However, at pH values above 7.5, the competitive aza-Michael addition with primary amines (such as lysine (B10760008) residues) becomes more significant, potentially leading to non-specific conjugation. nih.govvectorlabs.com Conversely, under more acidic conditions (e.g., pH < 6.5), the thiol group is predominantly protonated, which significantly slows the reaction rate. nih.gov

Therefore, maintaining a pH between 6.5 and 7.5 is critical for achieving rapid and highly selective conjugation to cysteine residues while minimizing undesirable side reactions. axispharm.com

Table 1: pH Influence on Maleimide Reaction Characteristics

pH Range Predominant Reactant Species Reaction Rate with Thiols Selectivity for Thiols vs. Amines
< 6.5 Thiol (R-SH) Slow High
6.5 - 7.5 Thiol (R-SH) / Thiolate (R-S⁻) Fast Very High
> 7.5 Thiolate (R-S⁻) / Amine (R-NH₂) Fast Decreased (Amine competition)

Stability of Maleimide-Thiol Adducts Under Various Biological Mimetic Conditions

While the formation of the thiosuccinimide linkage is efficient, its stability under physiological conditions is a critical factor for the efficacy of the conjugate. The adduct is susceptible to two primary degradation pathways: a retro-Michael reaction and hydrolysis of the succinimide (B58015) ring. nih.goviris-biotech.de

The retro-Michael reaction is a reversible process where the thiosuccinimide adduct reverts to the original maleimide and thiol. vectorlabs.comiris-biotech.de This can lead to premature release of the conjugated payload. In a biological environment, the reformed maleimide can then react with other available thiols, such as glutathione or serum albumin, leading to "payload migration" and potential off-target effects. vectorlabs.comnih.gov This exchange reaction is a significant concern for the stability of maleimide-based conjugates in vivo. d-nb.info The rate of this retro-reaction can be influenced by the presence of other thiols in the environment. nih.govresearchgate.net

The second pathway, hydrolysis , involves the opening of the thiosuccinimide ring to form a stable succinamic acid derivative. springernature.comacs.orgnih.govacs.org This ring-opened form is irreversible and resistant to the retro-Michael reaction, thus providing a more stable linkage. iris-biotech.denih.govnih.gov The rate of hydrolysis can be influenced by the local chemical environment and pH. Some strategies involve designing maleimide derivatives with neighboring groups that catalyze this hydrolysis to rapidly stabilize the conjugate post-conjugation. nih.govucl.ac.uk Studies have shown that while the closed-ring form can have a half-life of 20-80 hours in the presence of glutathione, the ring-opened adduct is significantly more stable. nih.govresearchgate.net

Table 2: Stability Pathways of Thiosuccinimide Adducts

Degradation Pathway Description Consequence Stability Factor
Retro-Michael Reaction Reversible cleavage of the C-S bond, reforming the maleimide and thiol. Premature payload release and migration to other thiols (e.g., albumin). Unstable, reversible.
Hydrolysis Irreversible opening of the succinimide ring to form a succinamic acid. Forms a highly stable, permanent linkage resistant to retro-Michael reaction. Stable, irreversible.

Enzymatic Cleavage Mechanism of the Val-Ala Dipeptide Sequence

The Valine-Alanine (Val-Ala) dipeptide sequence is incorporated into the linker as a specific cleavage site for lysosomal proteases, particularly Cathepsin B. This ensures that the payload is released preferentially inside the target cell after the ADC has been internalized and trafficked to the lysosome, an acidic organelle rich in hydrolytic enzymes. iris-biotech.de

Profiling of Enzyme Substrate Specificity Against Relevant Proteases (e.g., Lysosomal Cathepsins, Serine Proteases)

The Val-Ala linker is designed for high specificity towards enzymes that are abundant in the lysosomal compartment of tumor cells, such as Cathepsin B. digitellinc.com Cathepsin B is a cysteine protease that is often overexpressed in various cancer types. While Val-Ala is an effective substrate for Cathepsin B, other dipeptide sequences like Valine-Citrulline (Val-Cit) are also widely used and may be cleaved more rapidly in some contexts. iris-biotech.de One study noted that in an isolated Cathepsin B assay, the Val-Ala linker was cleaved at about half the rate of a Val-Cit linker. iris-biotech.de

However, the specificity is not absolute. Other lysosomal cysteine proteases, such as Cathepsin L and S, may also contribute to cleavage. Furthermore, some serine proteases, like neutrophil elastase, have been shown to cleave dipeptide linkers such as Val-Cit, which could lead to off-target release in specific microenvironments. nih.gov The key design principle is to have a linker that is highly stable in systemic circulation (human plasma) but is rapidly processed by enzymes within the target cell's lysosome. iris-biotech.de

Determination of Enzymatic Kinetic Parameters (Km, Vmax, kcat) in In Vitro Systems

The efficiency of enzymatic cleavage is quantified by kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and catalytic rate constant (kcat). Km represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. A lower Km signifies higher affinity. The kcat value represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Table 3: Representative Kinetic Parameters for Cathepsin B with Dipeptide Substrates (Illustrative)

Substrate Enzyme Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) pH
Z-Phe-Arg-AMC Human Cathepsin B ~150 N/A ~50,000 6.0
Z-Arg-Arg-AMC Human Cathepsin B ~200 N/A ~150,000 6.0
Val-Ala-PAB-Payload Cathepsin B Variable Variable Variable ~5.0

Note: Data for Val-Ala is illustrative and depends heavily on the attached payload and linker components. Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are common reference substrates.

Impact of Molecular Environment and Conformational Flexibility on Cleavage Efficiency

The molecular environment surrounding the Val-Ala cleavage site, including the large polyethylene glycol (PEG) spacer, can significantly influence the efficiency of enzymatic cleavage. PEGylation is known to alter the pharmacokinetic properties of molecules, often by creating a hydrophilic shield that can protect attached peptides from proteolytic degradation. nih.govlabinsights.nl This shielding effect can create steric hindrance, potentially impeding the access of bulky enzymes like Cathepsin B to the scissile amide bond. nih.gov

The length and conformation of the PEG8 chain can affect the flexibility of the linker and the presentation of the Val-Ala sequence to the enzyme's active site. While PEGylation generally enhances stability and solubility, it may also slow down the rate of enzymatic cleavage compared to a non-PEGylated equivalent. researchgate.netacs.org Therefore, the design of the linker involves a trade-off between achieving stability in circulation and allowing for efficient enzymatic processing at the target site. The flexibility of the PEG chain is intended to be sufficient to allow the dipeptide to adopt a conformation recognizable by the enzyme's catalytic pocket.

Dissection of the PAB Self-Immolative Linker Mechanism

Following the enzymatic cleavage of the Val-Ala dipeptide, the p-aminobenzyl (PAB) group acts as a self-immolative spacer. iris-biotech.desciclix.com This process is crucial as it ensures the release of the payload (in this model, the PNP group) in its active, unmodified form. The mechanism is a thermodynamically driven, spontaneous electronic cascade. otago.ac.nzresearchgate.netnih.gov

The cleavage of the amide bond between Alanine and the PAB's aniline (B41778) nitrogen exposes a free amino group. This amino group, being a strong electron-donating group, initiates a 1,6-elimination reaction. sciclix.comgoogle.com The lone pair of electrons on the nitrogen delocalizes into the aromatic ring, leading to the cleavage of the bond at the benzylic position and the release of the payload. rsc.org This cascade results in the formation of an unstable quinone methide intermediate, carbon dioxide, and the liberated payload. sciclix.com The self-immolative nature of this linker is advantageous because it is a rapid, intramolecular process that does not require any further enzymatic activity once initiated. iris-biotech.de The rate of this elimination can be influenced by the electronic properties of the leaving group (the payload). acs.orgresearchgate.net

Identification of the 1,6-Elimination Process and Subsequent Cyclization

The release mechanism of the p-nitrophenol (PNP) group from the this compound linker is a well-defined cascade that begins after targeted enzymatic cleavage. The Val-Ala dipeptide is specifically designed as a substrate for lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. researchgate.net The activity of cathepsin B is optimal in the acidic environment of lysosomes, which provides a targeted release environment.

Once the ADC is internalized into a target cell and trafficked to the lysosome, cathepsin B hydrolyzes the amide bond between the Alanine and the p-aminobenzyl (PAB) group. wuxiapptec.com This cleavage unmasks a free aniline amine on the PAB spacer. The presence of this electron-donating amine ortho to the benzylic carbon initiates a spontaneous, intramolecular electronic cascade known as 1,6-elimination. creativebiolabs.netnih.govresearchgate.net

This thermodynamically favorable process proceeds through a transient quinone-methide intermediate. researchgate.net The electronic rearrangement results in the fragmentation of the PAB spacer, leading to the expulsion of the PNP payload and the release of carbon dioxide. iris-biotech.decreativebiolabs.net The highly reactive quinone-methide intermediate is subsequently quenched by water. While some self-immolative linkers operate through an intramolecular cyclization mechanism to release a payload, the PAB system's release is characterized by this 1,6-elimination pathway. researchgate.netchemrxiv.org

Kinetics of Self-Immolation Post-Enzymatic Cleavage

The choice of dipeptide sequence significantly influences the rate of cleavage. The Val-Ala linker is known to be effectively cleaved by lysosomal proteases while maintaining high stability in plasma. iris-biotech.de However, its cleavage rate can differ from other commonly used sequences. For instance, a comparative study found that a Val-Ala linker was cleaved by cathepsin B at approximately half the rate of the widely used Val-Cit (valine-citrulline) linker. iris-biotech.de This highlights the tunability of the release kinetics based on the peptide sequence.

Dipeptide LinkerRelative Cleavage Rate (by Cathepsin B)Plasma StabilityReference
Val-Ala Moderate (approx. 50% of Val-Cit)High iris-biotech.de
Val-Cit HighHigh iris-biotech.de
Phe-Lys Very High (Fastest)Lower iris-biotech.de

This table provides a qualitative comparison of cleavage rates for different dipeptide linkers based on published findings.

The rate of the subsequent 1,6-elimination can also be influenced by the electronic properties of the payload (the leaving group). Studies on related PAB-ether systems have shown that electron-withdrawing groups on the phenolic payload can accelerate the rate of immolation. nih.gov

Influence of pH and Solvent Polarity on the Rate of PAB Decomposition and Release

The stability and release characteristics of the this compound linker are highly sensitive to environmental pH, which is a critical feature for its application in targeted drug delivery. The primary influence of pH is on the enzymatic cleavage step.

Enzymatic Activity: Cathepsin B and other lysosomal proteases exhibit optimal catalytic activity in the acidic milieu of the lysosome (pH 4.5–5.5). chemrxiv.org In contrast, at the physiological pH of blood (~7.4), the activity of these enzymes is significantly attenuated. This pH differential ensures that the linker remains stable while in systemic circulation, preventing premature payload release, and is efficiently cleaved only after internalization into the target cell's lysosomes.

ConditionpHKey EffectConsequenceReference
Systemic Circulation ~7.4Low cathepsin B activityHigh linker stability, minimal premature release
Lysosomal Environment 4.5 - 5.5Optimal cathepsin B activityEfficient dipeptide cleavage and initiation of release chemrxiv.org
Acidic Conditions (General) < 7.0Favors enzymatic cleavagePromotes payload release at target site nih.gov
Basic Conditions (General) > 8.0Non-optimal for enzymeMay affect stability of other functional groups researchgate.net

This table summarizes the influence of pH on the key activation step of the Val-Ala-PAB linker system.

Role and Spectroscopic Properties of the p-Nitrophenol (PNP) Reporter Group

p-Nitrophenol as a Chromogenic Readout for Enzymatic Activity or Release Events

The p-nitrophenol (PNP) moiety serves as an effective chromogenic reporter or "readout" for the successful cleavage and self-immolation cascade. In its conjugated, esterified form within the parent molecule, the linker is colorless. Upon release, p-nitrophenol exhibits pH-dependent optical properties.

In acidic to neutral solutions, PNP exists predominantly in its protonated form, which has a characteristic UV absorbance maximum around 317 nm. nih.govscienceopen.com However, in neutral to alkaline conditions (pH > 7), it deprotonates to form the p-nitrophenolate anion. This anion is bright yellow and exhibits a strong absorbance at a higher wavelength, typically around 400 nm. nih.govscienceopen.comresearchgate.net The pKa of p-nitrophenol is approximately 7.1. researchgate.net This distinct, pH-dependent color change allows for the release event to be monitored visually or quantified accurately using spectrophotometry.

Spectrophotometric Monitoring of PNP Release Kinetics in Real-Time

The generation of the colored p-nitrophenolate anion provides a convenient method for monitoring the kinetics of the entire release process in real-time. By setting up the enzymatic reaction in a buffer with a pH slightly above 7 (e.g., pH 7.4-8.0), any PNP released will be immediately converted to the colored phenolate (B1203915) form.

A UV-Vis spectrophotometer can be used to monitor the increase in absorbance at ~400 nm over time. researchgate.netchemmethod.com This provides a direct measurement of the product formation, and the resulting data can be plotted to generate a kinetic profile of the release. This technique is invaluable for studying the efficiency of different enzymatic triggers, comparing the cleavage rates of various peptide sequences, and assessing the influence of inhibitors or environmental conditions on the release mechanism.

Time (minutes)Absorbance at 400 nm (Arbitrary Units)
00.005
50.150
100.285
200.510
300.675
600.950

This interactive table shows sample data for the real-time monitoring of PNP release, demonstrating an increase in absorbance as the reaction progresses.

Quantitative Analysis of PNP Yields Post-Cascade Activation

Beyond kinetic analysis, spectrophotometry can be used to determine the final yield of the cascade reaction. This is achieved by applying the Beer-Lambert law (A = εbc), which relates absorbance to concentration.

First, a standard calibration curve is generated by measuring the absorbance of several solutions of known p-nitrophenol concentrations at a fixed pH and wavelength (~400 nm). scienceopen.comresearchgate.net Plotting absorbance versus concentration yields a linear relationship, the slope of which corresponds to the molar extinction coefficient (ε).

PNP Concentration (µM)Absorbance at 400 nm
00.000
100.185
200.370
400.740
601.110
801.480

This interactive table represents a sample calibration curve for the quantitative analysis of p-nitrophenol.

Pre Clinical in Vitro Evaluation of Mal Amide Peg8 Val Ala Pab Pnp Functionality

Enzymatic Activation Studies in Cell-Free Biological Milieus

The cornerstone of the functionality of Mal-amide-PEG8-Val-Ala-PAB-PNP lies in the specific enzymatic cleavage of its Val-Ala dipeptide linker. This cleavage is designed to occur preferentially within the lysosomal compartments of target cells, where specific enzymes, such as cathepsins, are abundant. iris-biotech.debroadpharm.com

Assessment of Compound Stability and Cleavage in Biological Buffer Systems

To ensure that the linker remains intact in the bloodstream and only releases its payload at the target site, its stability is first assessed in various biological buffer systems that mimic physiological conditions.

Studies have shown that dipeptide linkers like Val-Ala exhibit significant stability in human plasma. For instance, Val-Ala containing linkers have demonstrated better hydrophilicity and stability compared to the more commonly used Val-Cit linker. nih.gov In comparative studies, while the Val-Ala linker was cleaved at half the rate of the Val-Cit linker in an isolated cathepsin B cleavage assay, it displayed lower hydrophobicity, which is advantageous in preventing aggregation. iris-biotech.decam.ac.uk The stability of similar linkers in mouse plasma has also been investigated, revealing that while stable, the half-lives can be shorter than in human plasma, highlighting species-specific differences. cam.ac.uk

Table 1: Stability of Dipeptide Linkers in Biological Milieus
Dipeptide LinkerBiological MilieuRelative Stability/Cleavage RateReference
Val-AlaHuman PlasmaHigh stability iris-biotech.de
Val-CitHuman PlasmaHigh stability (t1/2 = 230 days for ADC) cam.ac.uk
Val-AlaIsolated Cathepsin BCleaved at half the rate of Val-Cit iris-biotech.decam.ac.uk
Phe-LysMouse PlasmaLess stable (t1/2 = 12.5 hours for ADC) cam.ac.uk

Activation Profiling in Purified Enzyme Preparations and Cell Lysates

The activation of the this compound linker is critically dependent on the presence of specific enzymes. broadpharm.com To characterize this, the compound is incubated with purified enzyme preparations, most notably cathepsin B, a lysosomal protease known to cleave Val-Ala linkers. iris-biotech.debroadpharm.com

Research has demonstrated that the Val-Ala dipeptide is effectively cleaved by lysosomal proteolytic enzymes. iris-biotech.de When comparing different dipeptide linkers, studies in rat liver lysosomal extracts have shown that hydrolysis rates can be influenced by multiple lysosomal enzymes, not just cathepsin B. cam.ac.uk For example, while Phe-Lys was hydrolyzed faster than Val-Cit by isolated cathepsin B, their hydrolysis rates were similar in rat liver lysosomal extracts, suggesting the contribution of other proteases. cam.ac.uk The steric hindrance from the antibody in an ADC context can also significantly reduce the rate of enzymatic cleavage. cam.ac.uk

Comparative Analysis of Cleavage Efficiency Across Different Lysosomal Compartments

Controlled Release Kinetics in Simulated Cellular Environments

Following the enzymatic cleavage of the Val-Ala linker, a cascade of events leads to the release of the active payload. The p-aminobenzyl carbamate (B1207046) (PABC) spacer is designed to be self-immolative, meaning that once the dipeptide is cleaved, the PABC spontaneously decomposes to release the attached drug, in this case, represented by the PNP leaving group. cam.ac.uk

Quantification of PNP Release in Model Subcellular Compartments (e.g., Mimicking Lysosomal pH)

To model the release of the payload, experiments are conducted in environments that mimic the lysosomal compartment, primarily by adjusting the pH to acidic levels (around 4.5-5.0). The release of p-nitrophenol (PNP) can be quantified over time.

While specific kinetic data for the release of PNP from this compound is not extensively published, studies on analogous systems provide insight. For example, the release of doxorubicin (B1662922) from a Val-Cit-PABC linker was measured via enzymatic hydrolysis, demonstrating the feasibility of such quantification. iris-biotech.de The stability of linkers at lysosomal pH in the absence of enzymes is also a key factor. For instance, a related linker showed that 68% of the intact prodrug remained after 24 hours at pH 5.4 without the enzyme, indicating that enzymatic cleavage is the primary driver of release. nih.gov

Table 2: PNP Release Profile under Simulated Lysosomal Conditions
Time (hours)ConditionPercentage of PNP Released (Hypothetical)Reference Principle
0pH 5.0, with Cathepsin B0% nih.gov
1pH 5.0, with Cathepsin B30% nih.gov
4pH 5.0, with Cathepsin B75% nih.gov
24pH 5.0, with Cathepsin B>95% nih.gov
24pH 5.0, without Cathepsin B<10% nih.gov
24pH 7.4, with Cathepsin B<5% semanticscholar.org

Real-Time Monitoring of Release Dynamics Using Spectroscopic Methods

The release of p-nitrophenol (PNP) is particularly amenable to real-time monitoring using spectroscopic methods due to its strong absorbance in the UV-visible spectrum. acs.orgresearchgate.net As the PNP is released from the linker, its concentration in the solution increases, leading to a corresponding increase in absorbance at its characteristic wavelength.

Transient absorption spectroscopy can be employed to track the photochemical pathways and quantify the recovery of the parent p-nitrophenol. acs.org By monitoring the change in absorbance over time, the kinetics of the release can be accurately determined. This allows for the calculation of key parameters such as the initial rate of release and the half-life of the cleavage reaction under different conditions (e.g., varying enzyme concentrations, pH).

Bioconjugation Strategies and Stability of this compound Constructs

The successful construction of a stable and effective ADC is highly dependent on the bioconjugation strategy and the inherent stability of the resulting antibody-linker-payload complex. The this compound linker incorporates several key features to address these requirements.

Conjugation to Model Protein Targets via Maleimide-Thiol Chemistry

The primary method for attaching the this compound linker to a monoclonal antibody (or other protein targets) is through maleimide-thiol chemistry. This well-established bioconjugation technique involves the reaction between the maleimide (B117702) group on the linker and a sulfhydryl (thiol) group on the protein. acs.orgkinampark.com Thiol groups are typically introduced into the antibody by the reduction of interchain disulfide bonds or through the engineering of cysteine residues at specific sites. mdpi.com

The reaction proceeds via a Michael addition, where the thiol acts as a nucleophile, attacking the double bond of the maleimide ring to form a stable thioether bond. nih.govmdpi.com This reaction is highly specific for thiols under mild pH conditions (typically pH 6.5-7.5), which is advantageous for maintaining the structural integrity and biological activity of the antibody. kinampark.com The polyethylene (B3416737) glycol (PEG8) spacer in the linker enhances its aqueous solubility, which can facilitate the conjugation reaction, especially when dealing with hydrophobic payloads, and can help achieve a higher drug-to-antibody ratio (DAR) with reduced aggregation. acs.orgmdpi.com

Table 1: Representative Conjugation Efficiency of a Maleimide-Containing Linker to a Model Antibody This table presents illustrative data based on typical findings in the literature for similar maleimide-based linkers, as specific data for this compound is not publicly available.

ParameterValueReference
Model AntibodyReduced TrastuzumabGeneral literature
Linker-PayloadMaleimide-PEG-Val-Ala-PAB-PayloadGeneral literature
Molar Ratio (Linker:Antibody)5:1 kinampark.com
Reaction pH7.4 kinampark.com
Reaction Time2 hours kinampark.com
Conjugation Efficiency>90% kinampark.com
Average Drug-to-Antibody Ratio (DAR)3.8 nih.gov

Stability of Formed Bioconjugates in In Vitro Biological Media (e.g., Serum Stability)

A critical attribute of an ADC is its stability in systemic circulation. Premature release of the cytotoxic payload can lead to off-target toxicity and reduced therapeutic efficacy. The thioether bond formed between the maleimide and cysteine is generally stable; however, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866), which is present in plasma. nih.govresearchgate.net This can lead to deconjugation of the linker-payload from the antibody.

Studies have shown that the stability of the maleimide-thiol linkage can be influenced by the structure of the maleimide itself. For instance, N-aryl maleimides tend to form more stable conjugates compared to N-alkyl maleimides. researchgate.net The succinimide (B58015) ring of the maleimide can also undergo hydrolysis, which, while preventing the retro-Michael reaction, can be a competing degradation pathway. researchgate.netprolynxinc.com The Val-Ala dipeptide within the linker is designed to be stable in the bloodstream, as the proteases responsible for its cleavage are primarily located within the lysosomes of cells. iris-biotech.deencyclopedia.pub Research on ADCs with Val-Ala linkers has demonstrated good stability in human plasma. iris-biotech.de

Table 2: Representative Serum Stability of an ADC with a Maleimide-Val-Ala Linker This table presents illustrative data based on typical findings in the literature for ADCs with similar linkers, as specific data for this compound is not publicly available.

Incubation Time (days)% Intact ADC Remaining (in human serum at 37°C)Reference
0100 nih.gov
1~95 nih.gov
3~90 nih.gov
7>80 nih.gov

Analysis of Linker Integrity within Bioconjugates Under Various Stress Conditions

To ensure the robustness of an ADC, its stability is often challenged under various stress conditions, such as elevated temperature and varying pH. These studies help to identify potential degradation pathways and predict the shelf-life of the therapeutic. For a this compound construct, key degradation points would be the maleimide-thiol linkage, the peptide bonds of the Val-Ala dipeptide, and the ester or carbamate bonds within the PAB-PNP self-immolative spacer.

While the Val-Ala peptide bond is generally stable, extremes of pH and high temperatures could potentially lead to its hydrolysis. Similarly, the ester linkages within the PAB-PNP moiety could be susceptible to hydrolysis under certain conditions. Stress testing often involves incubating the ADC at various temperatures (e.g., 4°C, 25°C, 40°C) and pH values (e.g., pH 5, 7.4, 9) and then analyzing the integrity of the conjugate using techniques like size-exclusion chromatography (SEC) to detect aggregation and fragmentation, and mass spectrometry (MS) to identify specific degradation products. binghamton.edu

Table 3: Representative Linker Integrity Under Stress Conditions This table presents illustrative data based on typical findings in the literature for ADCs with similar cleavable linkers, as specific data for this compound is not publicly available.

Stress ConditionObservationPotential Degradation PathwayReference
40°C for 7 days at pH 7.4Slight increase in aggregation and fragmentationProtein denaturation, potential linker hydrolysis binghamton.edu
pH 5.0 for 24 hoursMinimal degradationLinker generally stable at acidic pH dovepress.com
pH 9.0 for 24 hoursIncreased level of free drug detectedHydrolysis of ester/carbamate bonds in the linker sterlingpharmasolutions.com

Cellular Internalization and Intracellular Processing in Model Cell Systems

The efficacy of an ADC is contingent upon its ability to be internalized by the target cancer cell and for the cytotoxic payload to be released in its active form. The this compound linker is designed to facilitate this process through a series of well-defined steps.

Investigation of Uptake Pathways (e.g., Receptor-Mediated Endocytosis, Passive Diffusion) Using Non-Prohibited Analogs

Upon binding of the antibody component of the ADC to its specific antigen on the surface of a cancer cell, the ADC-antigen complex is typically internalized via receptor-mediated endocytosis. dovepress.comcreativepegworks.com This is an active process that involves the formation of clathrin-coated pits and subsequent endosomal trafficking. dovepress.com To study these uptake pathways, non-prohibited analogs of the ADC, for instance, using a fluorescent dye in place of the cytotoxic payload, can be employed. Techniques such as flow cytometry and fluorescence microscopy can then be used to quantify and visualize the internalization of the conjugate into model cancer cell lines that express the target antigen. Passive diffusion is generally not a significant uptake mechanism for large molecules like ADCs.

Subcellular Localization Studies of the Compound or its Activated Fragments

Once internalized, the ADC is trafficked through the endo-lysosomal pathway. dovepress.comcreativepegworks.com The conjugate moves from early endosomes to late endosomes and finally to lysosomes. The environment within the lysosomes is acidic (pH 4.5-5.0) and rich in proteolytic enzymes, including cathepsins. iris-biotech.decam.ac.uk

The Val-Ala dipeptide in the this compound linker is specifically designed to be a substrate for lysosomal proteases like cathepsin B. iris-biotech.deiris-biotech.de Upon cleavage of the Val-Ala bond by cathepsin B, the para-aminobenzyl carbamate (PAB) self-immolative spacer is triggered to release the active payload. mdpi.comcam.ac.uk The p-nitrophenyl (PNP) group is a good leaving group that facilitates this release.

Subcellular localization studies can be performed using techniques like immunofluorescence microscopy, where the ADC or its payload is labeled with a fluorescent probe. Co-localization studies with lysosomal markers (e.g., LAMP1) can confirm the trafficking of the ADC to the lysosomes and the subsequent release of the payload in this compartment. aacrjournals.orgaacrjournals.org

Table 4: Representative Subcellular Localization of a Val-Ala Linker-Based ADC This table presents illustrative data based on typical findings in the literature for ADCs with similar cleavable linkers, as specific data for this compound is not publicly available.

Time PointSubcellular Location of Fluorescently Labeled ADCCo-localization with Lysosomal Marker (e.g., LAMP1)Reference
1 hourPrimarily in early endosomesLow dovepress.com
4 hoursTrafficking to late endosomes/lysosomesModerate acs.org
8 hoursAccumulated in lysosomesHigh acs.org
24 hoursPayload diffused in cytoplasm and nucleus (after cleavage)Payload signal independent of lysosomal marker aacrjournals.org

Assessment of Intracellular Retention and Degradation Pathways

The intracellular fate of an antibody-drug conjugate (ADC) incorporating the this compound linker is a multi-step process designed to ensure the controlled release of a cytotoxic payload within the target cancer cell. This process relies on the specific biochemical environment of intracellular compartments, primarily the endosomes and lysosomes, to activate the cleavable components of the linker system. The assessment of this pathway involves tracking the ADC from internalization to the ultimate release and retention of the active payload.

Upon binding to its target antigen on the cancer cell surface, the ADC is internalized, typically through receptor-mediated endocytosis. unipd.it The resulting vesicle traffics through the endosomal pathway and eventually fuses with lysosomes. researchgate.net The acidic environment and high concentration of specific proteases within the lysosome are critical for the subsequent degradation of the linker. aacrjournals.org

The degradation cascade of the this compound linker is initiated by the enzymatic cleavage of the Valine-Alanine (Val-Ala) dipeptide. This sequence is a recognized substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells. nih.govrsc.org The cleavage of the amide bond between the alanine (B10760859) residue and the p-aminobenzyl carbamate (PAB) spacer is the rate-limiting step for payload release. cam.ac.uk Following this enzymatic cleavage, the PAB spacer, a self-immolative unit, undergoes a spontaneous 1,6-elimination reaction, which promptly liberates the unmodified, active form of the conjugated payload. cam.ac.uk

The maleimide-amide group provides the covalent attachment point to the antibody via cysteine residues. The stability of this thioether bond is crucial to prevent premature drug release in circulation. Hydrolysis of the thiosuccinimide ring derived from the maleimide can occur, which can improve the stability of the ADC by preventing retro-Michael reactions. nih.gov The polyethylene glycol (PEG8) spacer serves to enhance the hydrophilicity and solubility of the linker-payload complex, which can improve aggregation properties, especially with hydrophobic payloads and at higher drug-to-antibody ratios (DAR). unipd.itmdpi.com

Research comparing different dipeptide linkers has provided insights into their relative cleavage efficiencies. In isolated enzyme assays, the Val-Ala linker has been shown to be cleaved by Cathepsin B at a different rate compared to the more commonly used Valine-Citrulline (Val-Cit) linker. This difference in cleavage kinetics can influence the rate of payload release within the lysosome.

Dipeptide LinkerRelative Cleavage Rate (vs. Val-Cit)EnzymeReference
Val-Ala50%Cathepsin B cam.ac.uk
Val-Cit100% (Reference)Cathepsin B cam.ac.uk

The ultimate efficacy of the ADC is dependent not only on the release of the payload but also on its retention and concentration within the target cell. Studies measuring the intracellular concentration of the released payload, such as monomethyl auristatin E (MMAE), have shown that a threshold concentration is required to induce cell death. aacrjournals.orgaacrjournals.org The amount of retained payload is the result of the complex interplay between the rate of ADC internalization, linker cleavage, and payload efflux from the cell. aacrjournals.org

ADC TargetIC50 (ng/mL)Intracellular MMAE Conc. (nmol/L) at 24hCell LineReference
CD30 (DAR 8)2.2110L-82 aacrjournals.orgaacrjournals.org
CD30 (DAR 4)4.698L-82 aacrjournals.orgaacrjournals.org
CD70 (DAR 4)16150L-82 aacrjournals.orgaacrjournals.org
CD71 (DAR 4)36120L-82 aacrjournals.orgaacrjournals.org
CD71 (DAR 2)96120L-82 aacrjournals.orgaacrjournals.org

The degradation of the linker-payload conjugate can be simulated in vitro using lysosomal homogenates. Such assays provide quantitative data on the rate at which the linker is cleaved and the payload is released under conditions that mimic the lysosomal environment. For instance, the degradation of a similar conjugate showed a time-dependent decrease, with the corresponding release of the free payload. researchgate.net

Incubation TimeRemaining Conjugate (%)Experimental SystemReference
0 h100Rat liver lysosomal homogenate researchgate.net
0.25 h80Rat liver lysosomal homogenate researchgate.net
1 h68Rat liver lysosomal homogenate researchgate.net
4 h40Rat liver lysosomal homogenate researchgate.net
24 h15Rat liver lysosomal homogenate researchgate.net
72 h<5Rat liver lysosomal homogenate researchgate.net

Pre Clinical in Vivo Mechanistic Investigations of Mal Amide Peg8 Val Ala Pab Pnp Focusing on Compound Behavior, Not Clinical Outcomes

Metabolic Stability and Biotransformation Pathways of Mal-amide-PEG8-Val-Ala-PAB-PNP

The metabolic fate of this compound, when not conjugated to a large protein like an antibody, is governed by its constituent parts. As a relatively small molecule, it would be subject to enzymatic processes in various biological compartments.

Human Plasma: Val-Ala linkers are generally highly stable in human plasma, which has low levels of the specific proteases that would cleave this dipeptide sequence. nih.govnih.gov This stability is crucial for ADCs to prevent premature drug release while in circulation.

Rodent Plasma (Mouse): In contrast, Val-Ala linkers exhibit significant instability in mouse plasma. nih.govcam.ac.uk This is attributed to the presence of the enzyme carboxylesterase 1C (Ces1C), which can cleave the valine-containing peptide linker. nih.gov Studies on small molecule drug conjugates with a Val-Ala linker have reported a half-life of approximately 23 hours in isolated mouse serum. nih.gov This inherent instability in mouse models is a key consideration during preclinical evaluation of ADCs utilizing this linker. nih.gov

The maleimide (B117702) group at one end of the molecule is highly reactive towards thiols. nih.gov In a biological system, it would rapidly and irreversibly react with abundant thiol-containing molecules such as albumin or glutathione (B108866), forming a stable thiosuccinimide adduct. ucl.ac.uknih.gov This initial reaction would be a primary and rapid biotransformation upon introduction into a biological fluid.

Below is a representative data table illustrating the expected differential stability of a Val-Ala linker in plasma from different species, based on published findings for analogous compounds.

Table 1: Representative Stability of a Val-Ala Containing Linker in Plasma from Different Species

Species Plasma Matrix Half-life (t½) Primary Cleavage Enzyme
Human Plasma > 200 hours Low Proteolytic Activity
Mouse Serum ~ 23 hours nih.gov Carboxylesterase 1C (Ces1C) nih.gov

Liver microsome assays are a standard in vitro method to predict hepatic metabolism. For this compound, several biotransformation products would be anticipated. The primary site of metabolic cleavage is the Val-Ala peptide bond, which is susceptible to various proteases, including those found in liver lysosomes. nih.govaacrjournals.org

Upon cleavage of the Val-Ala bond by peptidases, the PAB-PNP moiety would undergo a spontaneous 1,6-elimination reaction. nih.govcam.ac.uk This self-immolative process is designed to release the attached molecule (in this case, the PNP group) in an unmodified form. nih.govcam.ac.uk

Therefore, the expected metabolites from liver microsome assays would include:

Mal-amide-PEG8-Val-COOH: The N-terminal fragment following peptide cleavage.

H₂N-Ala-PAB-PNP: The initial C-terminal fragment.

p-Aminobenzyl Alcohol (PABA) related fragments: Resulting from the self-immolation of the PAB spacer.

p-Nitrophenol (PNP): The leaving group.

Metabolites of the PEG8 chain: Polyethylene (B3416737) glycol chains can undergo oxidation, leading to chain shortening or the formation of carboxylic acid metabolites.

Studies on related linkers in human liver S9 fractions have shown that peptide linkers are indeed cleaved over time, leading to the release of the payload. aacrjournals.org

The enzymatic half-life of the unconjugated this compound in vivo would be relatively short due to its susceptibility to plasma and tissue proteases, especially in rodents. nih.gov The key enzymes responsible for its degradation are cathepsins (primarily within lysosomes) and, in mice, plasma carboxylesterases. nih.govnih.gov

In an isolated cathepsin B cleavage assay, the Val-Ala linker was found to be cleaved at approximately half the rate of the more commonly studied Val-Cit linker. nih.govnih.gov This suggests a moderate but effective rate of enzymatic degradation once the compound reaches a protease-rich environment like the lysosome. However, in the bloodstream of mice, the half-life would be dictated by the activity of Ces1C, leading to more rapid degradation compared to what would be observed in humans. nih.gov

Pharmacokinetic Analysis of the Unconjugated this compound in Model Organisms

The pharmacokinetic profile of the unconjugated linker would be typical of a small molecule, characterized by rapid distribution and clearance, in stark contrast to the long half-life of an ADC. aacrjournals.org The PEG8 moiety is intended to increase the hydrophilicity and hydrodynamic radius of the molecule, which can influence its distribution and clearance. nih.govpnas.org

As a hydrophilic small molecule due to the PEG8 spacer, unconjugated this compound would be expected to distribute primarily in the plasma and interstitial fluid. nih.gov Its ability to cross cell membranes would be limited, with uptake into cells likely occurring via endocytosis or specific transporters.

Upon administration, the maleimide group would rapidly conjugate to circulating proteins like albumin, which would then dictate the initial distribution profile, leading to a longer apparent half-life than the free linker itself. However, subsequent enzymatic cleavage would release smaller, more readily distributed fragments.

The distribution of the fragments would depend on their physicochemical properties:

Mal-amide-PEG8-Val-COOH: This fragment would remain relatively hydrophilic and likely be confined to the extracellular space before being cleared.

PABA and PNP fragments: These are smaller aromatic molecules that could potentially exhibit broader tissue distribution before undergoing further metabolism and excretion.

Studies on ADCs have shown that increasing the length of the PEG linker can slow plasma clearance and reduce non-specific uptake into tissues like the liver. nih.gov A study in rats with PEGylated conjugates showed that increasing the PEG chain length from 8 to 12 units resulted in a slower plasma elimination. nih.gov This suggests that the PEG8 component of the specified linker plays a significant role in its pharmacokinetic behavior.

The excretion of the unconjugated linker and its metabolites would follow pathways typical for small molecules. The ultimate elimination route would be determined by the size and polarity of the final metabolic products.

Renal Excretion: The smaller, hydrophilic fragments, such as the cleaved PEG8-containing portion and other polar metabolites, would likely be eliminated from the body primarily through renal clearance and excreted in the urine.

Hepatic Excretion: The more lipophilic aromatic fragments, such as those derived from the PAB and PNP moieties, would likely undergo further metabolism in the liver (e.g., glucuronidation or sulfation) to increase their water solubility, followed by excretion into the bile and subsequently eliminated in the feces. unirioja.es

Assessment of Systemic Exposure and Clearance Rates

The systemic exposure and clearance of this compound, when conjugated to a larger molecule like an antibody, are significantly influenced by its structural components, most notably the PEG8 spacer and the Val-Ala dipeptide. While specific pharmacokinetic data for the standalone compound is not extensively published, the behavior of its constituent parts has been well-documented in the context of similar ADC linkers.

The inclusion of a hydrophilic PEG8 spacer is a key design feature to modulate the pharmacokinetic properties of the conjugate. Research on various ADCs has shown that PEGylation can significantly decrease plasma clearance and, consequently, increase systemic exposure. nih.govpeeref.com This is attributed to the increased hydrodynamic radius and the shielding effect of the PEG chain, which can reduce renal filtration and nonspecific uptake by the reticuloendothelial system. aacrjournals.org Studies comparing ADCs with different PEG chain lengths have indicated that there is a threshold effect, where increasing the PEG length up to a certain point (e.g., PEG8) results in slower clearance, beyond which further increases in length may not provide substantial additional benefit. aacrjournals.orgresearchgate.net This suggests that the PEG8 component in this compound is optimized to prolong its circulation time, allowing for more effective targeting of specific tissues before clearance.

The Val-Ala dipeptide component also plays a role in the in vivo stability and clearance profile. Compared to the more commonly used Val-Cit linker, the Val-Ala linker has been reported to possess greater hydrophilicity and stability in some contexts. nih.gov This increased stability can prevent premature cleavage of the linker in systemic circulation, ensuring that the attached molecule or reporter group remains intact until it reaches its target site where specific enzymes, like cathepsin B, are active. nih.gov The stability of similar dipeptide linkers has been shown to be species-dependent, with some linkers exhibiting instability in mouse plasma due to the activity of certain carboxylesterases, a factor that is critical in the design and interpretation of preclinical in vivo studies. mdpi.com

The following table presents illustrative pharmacokinetic data for ADCs with varying PEG linker lengths, demonstrating the impact of PEGylation on clearance rates.

ADC Linker CompositionClearance Rate (mL/day/kg)Reference
Non-PEGylated~25 aacrjournals.orgresearchgate.net
PEG2~20 aacrjournals.orgresearchgate.net
PEG4~15 aacrjournals.orgresearchgate.net
PEG8~10 aacrjournals.orgresearchgate.net
PEG12~8 aacrjournals.orgresearchgate.net

This table provides representative data from studies on analogous compounds to illustrate the general principles of how PEG linker length affects ADC clearance. The values are approximate and serve for comparative purposes.

Spatiotemporal Enzyme Activation Mapping Using this compound as a Probe

The unique structure of this compound makes it a suitable candidate for use as a probe to map enzyme activity in vivo and ex vivo. The core of this functionality lies in the Val-Ala dipeptide, which is a substrate for the protease cathepsin B. nih.gov Cathepsin B is often upregulated in the tumor microenvironment and within lysosomes of cancer cells. mdpi.comnih.gov When the probe reaches a region of high cathepsin B activity, the Val-Ala linker is cleaved. This cleavage initiates the self-immolation of the PAB spacer, leading to the release of the p-nitrophenyl (PNP) reporter group. mdpi.comresearchgate.net By detecting the released PNP, one can infer the location and level of cathepsin B activity. Such probes are invaluable for understanding the spatiotemporal dynamics of enzymatic processes in both healthy and diseased tissues. pnas.organnualreviews.org

Following in vivo administration of this compound in a model organism, tissues of interest (e.g., tumors, liver, spleen, kidneys) can be harvested for ex vivo analysis. The primary goal of this analysis is to detect the product of the probe's activation, the released PNP reporter group. While p-nitrophenol itself is colorimetric, fluorescent derivatives of PNP or similar reporter groups are often used in imaging applications to enhance sensitivity. nih.govresearchgate.net

The detection of the activated reporter group in tissue sections can be performed using various imaging techniques. If the PNP derivative is fluorescent, fluorescence microscopy can be employed to visualize its distribution at a cellular and subcellular level. nih.gov This allows for the precise localization of enzyme activity. For instance, a high fluorescent signal within tumor tissue would indicate significant cathepsin B activity, whereas a low signal in surrounding healthy tissue would suggest minimal off-target activation of the probe. nih.gov This method provides a snapshot of the enzymatic landscape at the time of tissue collection. acs.org The covalent binding nature of some activity-based probes allows for robust biochemical analysis of the labeled tissues, correlating the fluorescent signal with the actual labeled protease targets. nih.gov

To establish a quantitative link between enzyme activity and the cleavage of the this compound probe, experiments are often conducted using organ homogenates from model organisms. mdpi.com In this approach, harvested organs are mechanically homogenized to release their cellular contents, including enzymes. These homogenates can then be used for two parallel assays.

First, the intrinsic cathepsin B activity of the homogenate is measured using a standard fluorogenic or colorimetric substrate for the enzyme. nih.govresearchgate.net This provides a direct measure of the functional enzyme present in that tissue. Second, the homogenate is incubated with the this compound probe, and the rate of PNP release is quantified over time, typically using spectrophotometry or high-performance liquid chromatography (HPLC).

By comparing the results from different organs, a correlation can be established. Tissues with high intrinsic cathepsin B activity, such as tumors, are expected to show a high rate of probe cleavage and PNP release. mdpi.com Conversely, tissues with low enzyme activity should exhibit minimal cleavage. This correlation validates that the probe is acting as a specific sensor for the target enzyme activity in a complex biological matrix.

The following interactive table illustrates the expected correlation between cathepsin B activity and probe cleavage in different organ homogenates.

Organ HomogenateRelative Cathepsin B Activity (U/mg protein)Probe Cleavage (% of total probe)Expected Correlation
TumorHigh (e.g., 100)High (e.g., >80%)Strong
LiverModerate (e.g., 40)Moderate (e.g., 30-50%)Moderate
SpleenModerate (e.g., 35)Moderate (e.g., 25-45%)Moderate
KidneyLow (e.g., 15)Low (e.g., <20%)Weak
MuscleVery Low (e.g., <5)Minimal (e.g., <5%)Very Weak

This table presents hypothetical data to illustrate the expected correlation between enzyme activity and probe cleavage in different tissues. The values are for illustrative purposes only.

Computational and Theoretical Studies of Mal Amide Peg8 Val Ala Pab Pnp Reactivity and Conformation

Quantum Mechanical (QM) Calculations for Reaction Pathway Elucidation

Quantum mechanical calculations are a cornerstone in understanding the intricate electronic-level details of chemical reactions. For Mal-amide-PEG8-Val-Ala-PAB-PNP, QM methods have been instrumental in elucidating the mechanisms of its selective cleavage and subsequent self-immolation, which are critical for its function as an antibody-drug conjugate (ADC) linker.

The selective cleavage of the Val-Ala dipeptide by specific proteases, such as cathepsin B, is a key activation step for this ADC linker. broadpharm.com Density Functional Theory (DFT) has been employed to model the enzymatic hydrolysis of the amide bond between valine and alanine (B10760859). These calculations help in identifying the transition state structures and determining the activation energy barriers for the cleavage process. mdpi.comresearchgate.net

Theoretical studies have shown that the catalytic residues of the protease, often a cysteine residue in the case of cathepsin B, initiate a nucleophilic attack on the carbonyl carbon of the peptide bond. DFT calculations can map out the potential energy surface of this reaction, revealing the lowest energy pathway. mdpi.comresearchgate.net The calculated activation enthalpy for similar peptide bond cleavages is often in the range of 15-20 kcal/mol, which is consistent with experimentally observed enzymatic reaction rates. pnas.org

Table 1: Calculated Activation Energies for Val-Ala Peptide Bond Cleavage

Computational MethodBasis SetSolvent ModelCalculated Activation Energy (kcal/mol)
B3LYP6-311++G(d,p)PCM (water)17.5
M06-2Xdef2-TZVPSMD (water)16.8
ωB97X-Dcc-pVTZIEFPCM (water)17.1

Note: The data in this table is illustrative and based on typical values found in the literature for similar systems, as specific computational studies on this compound are not publicly available.

Following the enzymatic cleavage of the Val-Ala peptide, the exposed p-aminobenzyl (PAB) group initiates a self-immolative cascade to release the active payload. unimi.it This process involves a 1,6-elimination reaction, which is driven by an electronic cascade through the aromatic system. rsc.org Energy profile calculations using DFT are crucial to understand the kinetics of this spontaneous degradation. nih.gov

The self-immolation is triggered by the formation of a free aniline (B41778) moiety, which is a strong electron-donating group. rsc.org This leads to the formation of an azaquinone methide intermediate and the release of the p-nitrophenoxide (PNP) leaving group. unimi.it The calculated energy barrier for this intramolecular electronic rearrangement is typically low, ensuring a rapid release of the drug once the linker is cleaved. The process is thermodynamically favored due to the formation of stable products. rsc.org

The analysis of the electronic structure of the reaction intermediates provides a deeper understanding of their reactivity and stability. mdpi.comnih.gov Techniques such as Natural Bond Orbital (NBO) analysis and examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are employed. nih.govresearchgate.net

For the PAB self-immolation cascade, electronic structure analysis reveals a significant redistribution of electron density upon the formation of the aniline. acs.org The HOMO becomes localized on the aminobenzyl moiety, increasing its nucleophilicity and driving the subsequent elimination. nih.gov The LUMO is typically centered on the PNP group, indicating its susceptibility to being cleaved. The analysis of these frontier molecular orbitals is key to rationalizing the reaction mechanism at a fundamental level. nih.govacs.org

Molecular Docking and Dynamics Simulations of Enzyme-Substrate Interactions

To complement the quantum mechanical studies, molecular docking and dynamics simulations are utilized to investigate the interactions between the this compound linker and its target proteases at a larger scale.

Molecular docking simulations are used to predict the preferred binding orientation of the Val-Ala dipeptide within the active site of proteases like cathepsin B. nih.govtandfonline.com These simulations generate a series of possible binding poses and score them based on the predicted binding affinity. mdpi.comresearchgate.net The results highlight the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. tandfonline.com

The valine and alanine residues are expected to fit into specific pockets of the protease active site, with the peptide bond positioned optimally for nucleophilic attack by the catalytic residues. tandfonline.com The predicted binding energies can be used to rank the affinity of the linker for different proteases, providing insights into its selectivity.

Table 2: Predicted Binding Affinities of Val-Ala Dipeptide with Cathepsin B

Docking SoftwareScoring FunctionPredicted Binding Affinity (kcal/mol)Key Interacting Residues
AutoDock VinaVina-7.8Cys25, His199, Gln19
GlideSP-8.2Gly23, Cys25, Trp191
GOLDGoldScore-7.5Cys25, His199, Asn190

Note: The data in this table is illustrative and based on typical values found in the literature for similar systems, as specific computational studies on this compound are not publicly available.

MD simulations can assess the stability of the binding poses predicted by molecular docking. researchgate.net By monitoring the root-mean-square deviation (RMSD) of the ligand within the active site, researchers can determine if the initial docked conformation is stable over time. Furthermore, MD simulations can reveal how the flexibility of the PEG linker might influence the presentation of the Val-Ala dipeptide to the enzyme, potentially affecting the efficiency of cleavage.

Analysis of Solvent Effects and Active Site Microenvironments on Enzymatic Recognition

The enzymatic cleavage of the Val-Ala dipeptide within the this compound linker is a critical step for the release of a conjugated payload. This process is highly influenced by the specific microenvironment of the enzyme's active site and the surrounding solvent conditions. Computational studies, including molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods, are instrumental in elucidating these interactions at a molecular level.

The polyethylene (B3416737) glycol (PEG) spacer, with its eight repeating units, plays a significant role in the molecule's solubility and conformational dynamics in aqueous environments. broadpharm.com MD simulations can model the dynamic behavior of the flexible PEG chain, revealing how it may shield the cleavable Val-Ala motif or, conversely, pre-orient the linker for favorable binding within the enzyme's active site. The solvent-accessible surface area (SASA) of the peptide is a key parameter that can be calculated from these simulations, indicating the degree of exposure of the cleavage site to the solvent and the enzyme.

Within the active site of a target enzyme, such as cathepsin B, the microenvironment is characterized by a specific arrangement of amino acid residues that create a unique electrostatic and steric landscape. Computational docking studies can predict the preferred binding pose of the Val-Ala-PAB moiety within the active site. These studies often reveal key hydrogen bonding interactions between the peptide backbone of the linker and residues in the enzyme's S1 and S2 pockets. The p-aminobenzyl alcohol (PAB) spacer also contributes to the binding affinity through hydrophobic and potential pi-stacking interactions.

In Silico Prediction of Compound Properties and Behavior

Computational methods are invaluable for predicting the physicochemical and pharmacokinetic properties of complex molecules like this compound, guiding the design of more effective antibody-drug conjugates (ADCs).

Computational Assessment of Predicted ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Predicted ADME PropertyValueComputational MethodSignificance
Topological Polar Surface Area (TPSA) 306.29 Ų chemscene.comFragment-based contribution methodsInfluences membrane permeability and overall bioavailability. A higher TPSA generally correlates with lower cell permeability.
LogP (Octanol-Water Partition Coefficient) 1.8486 chemscene.comAtom-based and fragment-based methods (e.g., ALOGP, XLOGP3)Predicts the lipophilicity of the compound. A balanced LogP is crucial for solubility and membrane transport.
Hydrogen Bond Donors 4 chemscene.comRule-based identification from the molecular structureAffects solubility and the potential for interactions with biological targets and membranes.
Hydrogen Bond Acceptors 19 chemscene.comRule-based identification from the molecular structureContributes to solubility and binding interactions.
Rotatable Bonds 40 chemscene.comCounting of non-terminal single bondsIndicates molecular flexibility, which can impact binding affinity and conformational entropy.
Aqueous Solubility (LogS) Predicted to be highModels based on LogP and TPSA (e.g., ESOL, ALOGPS)The presence of the PEG8 spacer significantly enhances water solubility, which is crucial for formulation and systemic circulation. broadpharm.com

These predicted properties suggest that this compound is a relatively polar and flexible molecule with good aqueous solubility, characteristics imparted by the PEG8 and peptide components.

Prediction of Reactivity Towards Non-Target Biological Species

An ideal ADC linker should be stable in systemic circulation and only release its payload at the target site. Therefore, predicting the reactivity of this compound towards non-target biological molecules is essential. The primary reactive moiety in this linker is the maleimide (B117702) group, which is designed to react with thiol groups on cysteine residues of the antibody. broadpharm.com

Computational approaches can be used to assess the potential for off-target reactions. For instance, the reactivity of the maleimide group can be studied using quantum mechanics calculations to determine the activation energy for its reaction with other biological nucleophiles besides thiols, such as the amino groups of lysine (B10760008) residues. Furthermore, the stability of the amide and carbamate (B1207046) bonds within the linker can be assessed by calculating their susceptibility to hydrolysis under physiological conditions.

Another consideration is the potential for the released linker fragments to interact with other biological systems. Predictive toxicology models, such as those based on quantitative structure-activity relationships (QSAR), can be used to flag potential liabilities associated with the PAB-PNP portion of the molecule after cleavage.

Conformation-Activity Relationship (CAR) Modeling for Structural Optimization

Conformation-Activity Relationship (CAR) modeling aims to understand how the three-dimensional structure of a molecule influences its biological activity. For this compound, CAR studies would focus on optimizing the linker's properties for improved ADC performance.

CAR modeling can also be applied to the cleavable dipeptide. By substituting Val-Ala with other dipeptide sequences in a computational model, it is possible to predict the impact on the binding affinity and cleavage kinetics by specific cathepsins. This allows for the fine-tuning of the payload release rate. For example, replacing Alanine with a bulkier amino acid might sterically hinder enzyme binding, leading to a slower release profile. These predictions can then be used to prioritize the synthesis of new linkers with potentially improved therapeutic indices.

A hypothetical CAR study could involve generating the following type of data through computational modeling:

Linker ModificationPredicted Conformational ChangePredicted Impact on Cathepsin B Cleavage RateRationale
Shorten PEG chain (e.g., PEG4) Reduced hydrodynamic radius, less shielding of the peptidePotentially fasterThe cleavage site may be more exposed, facilitating quicker recognition by the enzyme.
Lengthen PEG chain (e.g., PEG12) Increased hydrodynamic radius, more potential for intramolecular interactionsPotentially slowerThe longer chain may fold back and sterically hinder the approach of the enzyme.
Replace Val-Ala with Val-Cit Altered local conformation and hydrogen bonding potential in the active sitePotentially fasterVal-Cit is a well-known and highly efficient substrate for cathepsin B. broadpharm.com
Introduce a rigid spacer instead of PEG Reduced conformational flexibilityDependent on the pre-organized conformationA rigid spacer might lock the linker into a conformation that is either optimal or very poor for enzyme binding.

By integrating these computational approaches, a more rational design of ADC linkers like this compound can be achieved, leading to the development of safer and more effective cancer therapeutics.

Future Research Directions and Advanced Biomedical Applications

Rational Design of Next-Generation Enzyme-Activatable Linker Systems Based on Mal-amide-PEG8-Val-Ala-PAB-PNP Principles

The core principles of the this compound linker system, particularly its enzyme-specific cleavage and subsequent self-immolation, provide a robust framework for the design of next-generation linkers with enhanced capabilities.

Optimization of Peptide Sequence for Enhanced Enzyme Specificity and Efficiency

The Val-Ala dipeptide in the linker is designed for cleavage by lysosomal proteases like cathepsin B, which is often overexpressed in the tumor microenvironment. iris-biotech.de Future research will focus on optimizing this peptide sequence to achieve even greater enzyme specificity and cleavage efficiency. This involves exploring a wider range of di- and tri-peptide sequences to identify those that are more selectively recognized by tumor-associated enzymes, thereby minimizing off-target cleavage and associated toxicities. nih.gov Computational modeling and high-throughput screening of peptide libraries can accelerate the identification of optimal sequences. biorunstar.com The goal is to fine-tune the linker's susceptibility to cleavage, ensuring drug release only occurs within the target cancer cells. biosyn.com

ParameterCurrent Approach (Val-Ala)Future Optimization StrategiesDesired Outcome
Enzyme Target Cathepsin BBroader range of tumor-specific proteases (e.g., legumain, matrix metalloproteinases)Increased tumor selectivity and reduced off-target effects
Cleavage Kinetics Moderate rateFine-tuning peptide sequence for faster or slower cleavage as neededControlled and predictable drug release kinetics
Hydrophobicity Relatively lowIntroduction of hydrophilic or charged amino acidsImproved solubility and prevention of aggregation

Development of Orthogonal and Multi-Stimuli Responsive Linker Architectures

Building on the single-stimulus (enzymatic) responsiveness of the current linker, future iterations will likely incorporate orthogonal or multi-stimuli responsive elements. nih.gov This would allow for a more controlled and targeted drug release, triggered by a combination of factors present in the tumor microenvironment. mdpi.comnih.gov For example, a linker could be designed to be cleaved only in the presence of both a specific enzyme and a low pH, characteristic of endosomal compartments. acs.org Other potential stimuli include reductive environments, specific ion concentrations, or even external triggers like light or ultrasound. nih.govacs.org The development of such multi-responsive systems requires the integration of different cleavable moieties in a modular fashion. mdpi.com

Stimulus CombinationPotential Chemical MoietiesRationale
Enzyme + pH Dipeptide + Acid-labile hydrazoneSequential release triggered by tumor enzymes and endosomal pH
Enzyme + Redox Dipeptide + Disulfide bondTargeting tumors with both high protease activity and a reductive intracellular environment
Enzyme + External Trigger Dipeptide + Photolabile groupSpatiotemporal control over drug release using external light activation

Exploration of Alternative Self-Immolative Scaffolds and Reporter Groups

The para-aminobenzyl carbamate (B1207046) (PABC) is a well-established self-immolative spacer. sigutlabs.comresearchgate.net However, the field is actively exploring alternatives to further enhance the efficiency and versatility of drug release. nih.gov Research into novel self-immolative systems based on different electronic cascade or cyclization mechanisms could lead to linkers with faster release kinetics or the ability to release a broader range of payloads. sigutlabs.comreading.ac.uk Additionally, the integration of reporter groups that fluoresce upon cleavage could enable real-time monitoring of drug release and biodistribution, providing valuable insights for therapeutic optimization. acs.org

Integration of this compound into Advanced Targeted Delivery Platforms

The principles embodied in the this compound linker are not limited to traditional antibody-drug conjugates. They can be integrated into more advanced drug delivery platforms to achieve enhanced therapeutic outcomes.

Application within Nanoparticle-Based Carrier Systems for Controlled Release

The enzyme-cleavable nature of the Val-Ala linker makes it an ideal component for nanoparticle-based drug delivery systems. acs.org Payloads can be tethered to nanoparticles (e.g., liposomes, polymeric micelles, or inorganic nanoparticles) via this linker. nih.gov Once the nanoparticles accumulate in the tumor tissue through the enhanced permeability and retention (EPR) effect, the linker can be cleaved by tumor-associated enzymes, leading to a localized and sustained release of the therapeutic agent. This approach can improve the therapeutic index by increasing the drug concentration at the tumor site while minimizing systemic exposure.

Nanoparticle TypeLinker Integration StrategyPotential Advantages
Liposomes Conjugation to the lipid bilayer surfaceHigh payload capacity and biocompatibility
Polymeric Micelles Incorporation into the hydrophilic shellEnhanced stability and circulation time
Gold Nanoparticles Attachment to the nanoparticle surface via thiol chemistryTunable size and surface properties, potential for theranostic applications

Development of Stimuli-Responsive Biomaterials Incorporating the Linker Design

The this compound linker design can be incorporated into the structure of stimuli-responsive biomaterials, such as hydrogels, for localized and on-demand drug delivery. researchgate.nettandfonline.com For instance, a drug-loaded hydrogel containing this linker could be implanted at a tumor site. The degradation of the hydrogel and the subsequent release of the drug would be triggered by the enzymatic activity within the tumor microenvironment. This approach holds promise for the treatment of solid tumors, where sustained local drug release is desirable.

Engineering of Novel Cell-Penetrating or Organ-Specific Targeting Systems

While traditionally conjugated to antibodies for tumor targeting, the this compound linker can be adapted for more nuanced delivery strategies by replacing the antibody with other targeting moieties. This opens avenues for delivering therapeutic payloads to specific tissues or facilitating their entry into cells, which is a major hurdle for many potent drugs.

One promising direction is the conjugation of cell-penetrating peptides (CPPs) to the maleimide (B117702) group of the linker. CPPs are short peptides (typically 5-40 amino acids) that can traverse cellular membranes and improve the intracellular delivery of various molecular cargoes. By attaching a CPP, the entire construct, along with a conjugated payload, could achieve enhanced cellular uptake in a targeted manner, independent of receptor-mediated endocytosis. This would be particularly advantageous for delivering drugs to intracellular targets that are not accessible via the traditional ADC pathway.

Furthermore, organ-specific targeting peptides could be employed to direct the linker-drug conjugate to tissues other than tumors, such as the lungs, spleen, or kidneys. Recent research has identified specific peptide sequences that, when incorporated into nanoparticle delivery systems, can direct them to particular organs. Applying this "peptide code" to the this compound scaffold could enable the development of highly specific delivery systems for treating a wide range of diseases beyond oncology.

Table 1: Potential Targeting Moieties for Conjugation with Mal-amide-PEG8 Linker

Targeting Moiety ClassSpecific ExampleTargetPotential Application
Cell-Penetrating Peptide (CPP)TAT peptideCellular InteriorEnhanced intracellular drug delivery
Organ-Targeting PeptideLung-Homing PeptideLung VasculatureTreatment of pulmonary diseases
Organ-Targeting PeptideSpleen-Targeting PeptideSpleen MacrophagesModulation of immune responses

Expansion of Enzyme Substrate Repertoire and Diagnostic Probe Development

The Val-Ala dipeptide within the linker is a well-established substrate for the lysosomal protease cathepsin B, which is often overexpressed in tumor cells. However, the reliance on a single enzyme class can be a limitation. Future research will focus on modifying the peptide sequence to be recognized by other enzymes, thereby broadening the applicability of this linker system.

By systematically replacing the Val-Ala (X-Y) sequence with other amino acid pairs, the linker can be tailored for cleavage by different proteases. For instance, certain peptide sequences are selectively cleaved by legumain, another lysosomal protease that is overexpressed in many cancers. Developing a library of linkers with varying peptide sequences would allow for the selection of an optimal linker based on the enzymatic profile of a specific disease, potentially leading to more selective and effective therapies. For example, linkers sensitive to matrix metalloproteinases (MMPs), which are active in the tumor microenvironment, could enable drug release even before the conjugate is internalized by a cancer cell.

Table 2: Hypothetical Enzyme-Cleavable Dipeptide Sequences for Linker Analogs

Dipeptide Sequence (X-Y)Target Enzyme ClassRationale for Selection
Ala-Ala-AsnLegumainHigh overexpression in certain solid tumors, distinct from cathepsins.
Gly-Phe-Leu-GlyCathepsin B/LAlternative cathepsin substrate with different cleavage kinetics.
Pro-Val-Gly-LeuMMP-2 / MMP-9Targets enzymes in the tumor microenvironment for extracellular drug release.
Glu-Gly-CitNeutrophil ElastasePotential for targeting inflammatory conditions.

The Mal-amide-PEG8-X-Y-PAB-PNP structure can be adapted to create tools for profiling enzyme activity in biological samples. By attaching a reporter molecule, such as a fluorophore, instead of a cytotoxic drug, the cleavage of the peptide linker by specific enzymes can be monitored by an increase in fluorescence. This would allow researchers to screen for enzyme activity in patient-derived tissues or cell lysates, potentially serving as a diagnostic tool or a method for patient stratification in clinical trials. A panel of such probes with different peptide sequences could provide a comprehensive profile of protease activity in a given sample.

Replacing the PNP-activated payload with a fluorescent or bioluminescent tag can transform the linker into an activatable imaging probe. These probes would remain "dark" or non-fluorescent until the peptide linker is cleaved by its target enzyme, at which point the tag is released or undergoes a conformational change that activates its signal. Such probes would be invaluable for non-invasively studying enzyme activity in real-time within living cells or animal models, providing critical insights into disease progression and response to therapy. The use of Förster Resonance Energy Transfer (FRET) pairs on either side of the cleavable peptide is a common strategy for designing such probes.

Methodological Advancements in Characterization and High-Throughput Screening of Related Constructs

The exploration of novel linker analogs necessitates the development of more efficient methods for their synthesis and screening. Current manual synthesis and testing of individual compounds are time-consuming and limit the scope of investigation.

Automated fast-flow peptide synthesis (AFPS) platforms represent a significant advancement for creating large libraries of peptide-based molecules. Adapting this technology for the synthesis of Mal-amide-PEG8-X-Y-PAB-PNP analogs would enable the rapid generation of hundreds or thousands of unique linker variants, each with a different peptide sequence. This would dramatically accelerate the discovery of linkers with desired properties, such as enhanced stability in plasma and selective cleavage by a specific enzyme. This approach allows for the creation of combinatorial libraries where the peptide sequence is systematically varied, providing a rich dataset for structure-activity relationship studies.

Table 3: Comparison of Synthesis Methodologies for Linker Analogs

MethodThroughputKey AdvantageKey Disadvantage
Manual Solid-Phase SynthesisLowHigh control over individual synthesisTime- and labor-intensive
Automated Peptide SynthesisMediumIncreased speed and reproducibilityHigher initial equipment cost
Automated Fast-Flow SynthesisHighRapid creation of large combinatorial libraries.Requires specialized instrumentation and optimization

The continued evolution of the this compound scaffold beyond its role in traditional ADCs promises to yield a new generation of sophisticated molecular tools. By integrating novel targeting strategies, diversifying its enzymatic cleavage sites, and leveraging automated synthesis and screening, this versatile linker system can be repurposed for a wide array of advanced biomedical applications in therapy, diagnostics, and fundamental research.

Implementation of High-Throughput Enzymatic Screening Assays

The development of antibody-drug conjugates (ADCs) relies on the careful selection of each component, including the antibody, the cytotoxic payload, and the linker that connects them. For ADCs utilizing enzymatically cleavable linkers, such as those containing the Val-Ala dipeptide sequence found in this compound, evaluating the linker's cleavage characteristics is paramount. High-throughput screening (HTS) enzymatic assays provide a critical platform for the rapid and efficient evaluation of these characteristics, accelerating the identification of promising ADC candidates. njbio.com

These HTS platforms are designed to assess numerous linker-payload combinations against various enzymatic conditions, thereby streamlining the optimization process. njbio.com The primary goal is to identify linkers that remain stable in systemic circulation but are efficiently cleaved upon internalization into target tumor cells, releasing the cytotoxic payload. iris-biotech.de The Val-Ala sequence is specifically designed to be a substrate for lysosomal proteases, such as cathepsin B, which are abundant in the intracellular environment of cancer cells. iris-biotech.de

The implementation of HTS enzymatic assays for linkers like this compound involves several key steps. Initially, a library of ADCs with different linker-payloads or antibodies is generated. njbio.com These candidates are then incubated with specific lysosomal enzymes or cell lysates containing these enzymes. The screening assays are typically designed to detect the release of the payload or a fluorescent reporter molecule that is unquenched upon cleavage of the linker. This allows for a quantitative measurement of the cleavage rate and efficiency across a large number of samples simultaneously. nih.gov

Detailed research findings from such assays provide crucial insights into the structure-activity relationship of the linker. For instance, the choice of the dipeptide sequence significantly influences the rate of enzymatic hydrolysis. Comparative studies have been performed to evaluate different peptide linkers. iris-biotech.de While the valine-citrulline (Val-Cit) linker is a widely used standard, the valine-alanine (Val-Ala) linker presents distinct properties. iris-biotech.de In one comparative study using an isolated cathepsin B-cleavage assay, the Val-Ala linker was reported to be cleaved at half the rate of the Val-Cit linker. iris-biotech.de This modulation in cleavage kinetics can be advantageous for optimizing the therapeutic window of an ADC. Furthermore, the Val-Ala linker has been noted for its lower hydrophobicity, a characteristic that can help prevent aggregation issues during ADC manufacturing and storage. iris-biotech.de

The data generated from these high-throughput assays are instrumental in selecting ADC candidates for further development. By comparing the enzymatic cleavage rates of various linkers, researchers can identify structures that offer the optimal balance between stability in circulation and efficient payload release within the target cells. iris-biotech.de

Table 1: Comparative Enzymatic Cleavage Data for Dipeptide Linkers

This table presents data from a comparative study measuring the rate of doxorubicin (B1662922) release via enzymatic hydrolysis mediated by cathepsin B. The half-life represents the time required for 50% of the linker to be cleaved.

Dipeptide Linker SequenceCleavage Half-Life (minutes) in presence of Cathepsin B
Val-Cit240
Phe-Lys8
Val-Ala~480 (inferred as half the rate of Val-Cit)

Data adapted from comparative studies on dipeptide linkers. The Val-Ala cleavage rate is inferred from reports stating it is cleaved at half the rate of Val-Cit in isolated cathepsin B assays. iris-biotech.de

Q & A

Q. How can the stability of this compound be maintained during long-term storage?

  • Best practices :
  • Lyophilization : Store as lyophilized powder at -80°C under argon to prevent maleimide hydrolysis.
  • Reconstitution buffers : Use PBS (pH 6.5) with 5% sucrose to minimize aggregation.
  • Avoid freeze-thaw cycles : Aliquot into single-use vials to prevent repeated exposure to temperature shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.